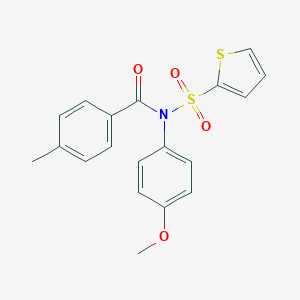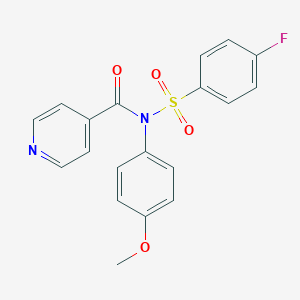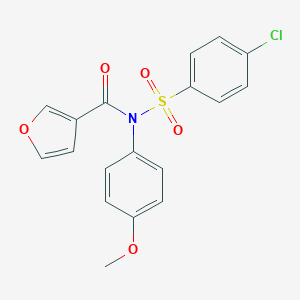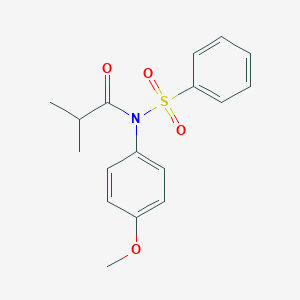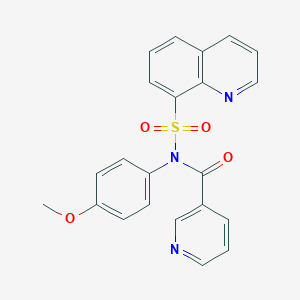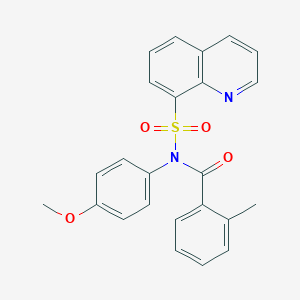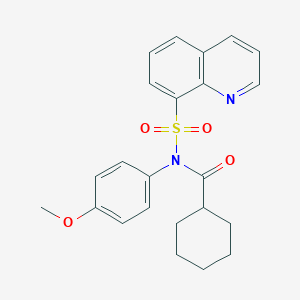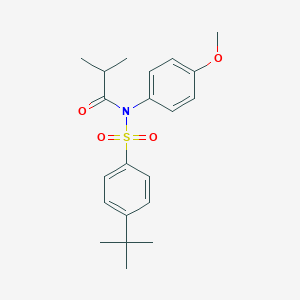![molecular formula C13H13F6NO3 B284127 2-ethoxy-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B284127.png)
2-ethoxy-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethoxy-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]acetamide, also known as TFEA, is a chemical compound that has been widely used in scientific research due to its unique properties.
Mecanismo De Acción
The mechanism of action of 2-ethoxy-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]acetamide is not fully understood, but it is thought to work by binding to the active site of enzymes and inhibiting their activity. It may also modulate the function of certain proteins by binding to specific domains.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. In addition, this compound has been shown to inhibit the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-ethoxy-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]acetamide in lab experiments is its ability to selectively inhibit the activity of certain enzymes and proteins. This can be useful in studying the function of these molecules in biological systems. However, a limitation of using this compound is that it may have off-target effects, meaning that it may inhibit the activity of other enzymes or proteins that are not the intended target.
Direcciones Futuras
There are a number of future directions for research involving 2-ethoxy-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]acetamide. One area of interest is its potential as a therapeutic agent for the treatment of cancer. This compound has been shown to inhibit the growth and proliferation of cancer cells, and further research is needed to determine its potential as a cancer treatment. Another area of interest is its potential as a tool for studying the function of proteins and enzymes involved in neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential as a research tool for studying biological systems.
Métodos De Síntesis
2-ethoxy-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]acetamide can be synthesized using a multi-step process that involves the reaction of 2,2,2-trifluoroethanol with 2,5-difluoroaniline to form a trifluoroethoxy aniline intermediate. This intermediate is then reacted with ethyl chloroacetate to form the final product, this compound.
Aplicaciones Científicas De Investigación
2-ethoxy-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]acetamide has been widely used in scientific research as a tool for studying the function of certain proteins and enzymes. It has been shown to inhibit the activity of a number of enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This compound has also been used to study the role of certain proteins in cancer cell growth and proliferation.
Propiedades
Fórmula molecular |
C13H13F6NO3 |
|---|---|
Peso molecular |
345.24 g/mol |
Nombre IUPAC |
2-ethoxy-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C13H13F6NO3/c1-2-22-6-11(21)20-9-5-8(13(17,18)19)3-4-10(9)23-7-12(14,15)16/h3-5H,2,6-7H2,1H3,(H,20,21) |
Clave InChI |
RGGBNQYLJXFYNQ-UHFFFAOYSA-N |
SMILES |
CCOCC(=O)NC1=C(C=CC(=C1)C(F)(F)F)OCC(F)(F)F |
SMILES canónico |
CCOCC(=O)NC1=C(C=CC(=C1)C(F)(F)F)OCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



